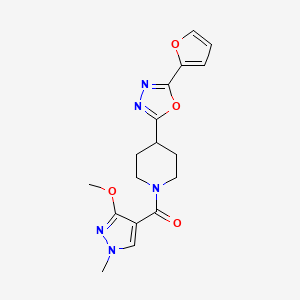

(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

The compound “(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a heterocyclic hybrid molecule featuring a 1,3,4-oxadiazole core linked to a furan ring and a piperidine moiety, with a 3-methoxy-1-methylpyrazole methanone substituent. The furan and pyrazole groups may enhance pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-21-10-12(15(20-21)24-2)17(23)22-7-5-11(6-8-22)14-18-19-16(26-14)13-4-3-9-25-13/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIJOWDXUJJJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone represents a unique hybrid structure combining oxadiazole and pyrazole moieties. This structural arrangement has been associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the synthesis, biological activities, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Structural Features

- Furan Ring : Known for its role in various biological activities.

- Oxadiazole Ring : Associated with anticancer and antimicrobial properties.

- Piperidine Moiety : Enhances interaction with biological targets.

- Pyrazole Group : Contributes to anti-inflammatory and analgesic activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the oxadiazole and pyrazole rings. The general synthetic route can be summarized as follows:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and appropriate carbonyl compounds.

- Attachment of the Piperidine Group : The piperidine derivative is introduced through nucleophilic substitution reactions.

- Incorporation of the Pyrazole Moiety : This is done using condensation reactions with suitable pyrazole derivatives.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in targeting various enzymes involved in cancer progression. For example, compounds derived from 1,3,4-oxadiazoles have shown significant activity against cancer cell lines by inhibiting key proteins such as HDAC and telomerase .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 | 2.0 | HDAC Inhibition |

| Oxadiazole Derivative B | A549 | 1.5 | Telomerase Inhibition |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing oxadiazole rings exhibit broad-spectrum antibacterial activity .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 12 | 75 µg/mL |

Case Studies

- Study on Anticancer Properties : A recent investigation into the cytotoxic effects of oxadiazole derivatives revealed that certain compounds showed IC50 values comparable to established chemotherapeutics like Doxorubicin . This study emphasized the importance of structural modifications in enhancing bioactivity.

- Antimicrobial Screening : Another study evaluated a series of oxadiazole-containing compounds against drug-resistant bacterial strains, finding that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of oxadiazoles and pyrazoles possess significant antimicrobial properties:

- Bacterial Inhibition : Compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .

| Compound | Activity | Target Organisms |

|---|---|---|

| Oxadiazole Derivative | Moderate | E. coli, P. aeruginosa |

| Pyrazole Derivative | Strong | S. aureus, Candida albicans |

Anticancer Potential

Research indicates that compounds with oxadiazole and pyrazole structures may exhibit anticancer properties by inducing apoptosis in cancer cells:

- Mechanism of Action : These compounds may inhibit specific enzymes involved in tumor proliferation or induce oxidative stress leading to cell death .

Anti-inflammatory Effects

Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines:

- Clinical Relevance : This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or other autoimmune conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives, including those similar to the target compound. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural variations in optimizing efficacy .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly increased apoptosis in breast cancer cells, suggesting a promising avenue for drug development .

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is electron-deficient due to its aromaticity and polar N–O bonds, making it susceptible to nucleophilic substitution and ring-opening reactions . Key reactions include:

a. Nucleophilic Substitution at C-2

The oxadiazole’s C-2 position reacts with nucleophiles (e.g., amines, thiols) under mild acidic or basic conditions. For example:

b. Ring-Opening under Acidic Conditions

Strong acids (e.g., HCl, HSO) hydrolyze the oxadiazole ring to form hydrazides or carboxylic acids:

c. Thermal Decomposition

At elevated temperatures (>200°C), the oxadiazole ring undergoes decomposition to yield nitriles and CO .

Reactivity of the Furan Substituent

The furan-2-yl group participates in electrophilic substitution and oxidation reactions:

a. Electrophilic Aromatic Substitution

Furan undergoes halogenation or nitration at the C-5 position:

b. Oxidation

Oxidizing agents (e.g., KMnO) convert furan to maleic anhydride:

c. Diels-Alder Reactions

The furan ring acts as a diene in cycloaddition reactions with dienophiles (e.g., maleic anhydride) .

Pyrazole Ring Reactivity

The 3-methoxy-1-methylpyrazole exhibits electrophilic substitution and coordination chemistry :

a. Electrophilic Substitution

The pyrazole’s C-4 position undergoes nitration or sulfonation:

b. Alkylation/Acylation

The methyl group at N-1 can undergo further alkylation under basic conditions.

Piperidine Ring Reactivity

The piperidine moiety participates in alkylation , acylation , and ring-opening reactions:

a. Acylation

The piperidine nitrogen reacts with acyl chlorides to form amides:

b. Ring-Opening

Strong acids (e.g., HBr) cleave the piperidine ring to form linear amines.

Representative Reaction Data

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C via oxadiazole ring cleavage .

-

Photodegradation : UV light induces radical-mediated decomposition of the furan ring.

-

Hydrolytic Stability : Stable in neutral water but degrades under acidic/basic conditions (pH <3 or >10).

Mechanistic Insights

-

The oxadiazole’s electron deficiency arises from resonance stabilization involving the N–O bonds, enhancing reactivity toward nucleophiles .

-

Furan’s aromaticity is disrupted under oxidative conditions, leading to ring-opening.

-

Steric hindrance from the piperidine and pyrazole groups moderates reaction rates at the oxadiazole C-2 position .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone?

- Methodology : The compound’s synthesis likely involves multi-step reactions. For example, the oxadiazole ring can be formed via cyclization of a hydrazide intermediate with a carbonyl source under reflux conditions (e.g., using POCl₃ or acetic acid as a catalyst) . Piperidine and pyrazole moieties may be introduced via nucleophilic substitution or condensation reactions. Optimization of solvent (ethanol or DMF) and temperature (65–120°C) is critical for yield improvement .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC for purity assessment (≥95% recommended for biological assays).

- FTIR to confirm functional groups (e.g., oxadiazole C=N stretch at ~1599 cm⁻¹, furan C-O-C at ~1721 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass spectrometry (HRMS) for molecular ion confirmation .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodology : Begin with in vitro antimicrobial screening (Gram-positive/-negative bacteria, fungi) using serial dilution methods to determine MIC values . Anticancer activity can be assessed via cytotoxicity assays (e.g., MTT against Dalton's lymphoma ascites cells) . Standardize protocols with controls (e.g., ciprofloxacin for antibacterial, fluconazole for antifungal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Analog synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) or pyrazole (e.g., methoxy to ethoxy) to assess impact on activity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., bacterial DNA gyrase or fungal CYP51) .

- Data validation : Use statistical tools (e.g., ANOVA) to resolve contradictions in activity data across analogs .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the compound’s tautomeric forms?

- Methodology :

- X-ray crystallography : Determine the crystal structure to confirm tautomeric states (e.g., keto-enol equilibrium in pyrazolone derivatives) .

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomerization barriers .

- DFT calculations : Compare experimental and theoretical spectra to validate tautomeric preferences .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be systematically addressed?

- Methodology :

- Replicate experiments : Ensure triplicate runs under controlled conditions (pH, temperature, solvent) .

- Check membrane permeability : Use logP calculations or Caco-2 cell assays to correlate lipophilicity with activity discrepancies .

- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify resistance mechanisms .

Experimental Design and Data Analysis

Q. What reaction conditions favor high-yield cyclization to form the 1,3,4-oxadiazole core?

- Methodology :

- Catalyst screening : Compare POCl₃, H₂SO₄, or ionic liquids for cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures (80–120°C) .

- Kinetic monitoring : Use TLC or in-situ IR to track intermediate conversion .

Q. How can computational tools aid in predicting metabolic stability for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.